molecular formula C11H14N2OS2 B2816283 2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 861207-02-5

2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

Cat. No.: B2816283
CAS No.: 861207-02-5
M. Wt: 254.37
InChI Key: NBWMTJXWQBBFQH-UHFFFAOYSA-N
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Description

2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a heterocyclic compound containing two thiazole rings. Thiazoles are known for their diverse biological activities and are commonly found in various bioactive molecules . The presence of the tert-butyl group and the hydroxyl group on the thiazole rings enhances the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol typically involves the condensation of appropriate thiazole precursors. One common method involves the reaction of 2-aminothiazole with tert-butyl isothiocyanate under basic conditions, followed by cyclization to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole rings can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrothiazoles.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is unique due to the presence of both a tert-butyl group and a hydroxyl group on the thiazole rings. This combination enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-11(2,3)7-5-15-9(12-7)4-10-13-8(14)6-16-10/h5-6,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWMTJXWQBBFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CC2=NC(=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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